5-Bromo-7-chloroindoline
Description
Historical Context of Indoline (B122111) Derivatives in Organic Chemistry
The journey of indoline chemistry is intrinsically linked to the exploration of indole (B1671886), a bicyclic aromatic heterocycle first synthesized by Adolf von Baeyer in 1866. wikipedia.org The initial interest in indole derivatives was fueled by their presence in important natural products and dyestuffs. wikipedia.org Over time, the focus expanded to include the reduced form, indoline, which serves as a crucial intermediate in various chemical transformations. The development of synthetic methodologies, such as the Leimgruber–Batcho indole synthesis, has further facilitated the exploration of substituted indoles and their derivatives. wikipedia.org The synthesis of indoline derivatives has evolved from classical methods to more advanced techniques, including microwave-assisted and green chemistry approaches, reflecting the continuous drive for efficiency and sustainability in organic synthesis. tandfonline.com
Contemporary Relevance of Halogenated Heterocycles
Halogenated heterocycles are of immense importance in modern drug discovery and materials science. researchgate.netbenthamdirect.com The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into a heterocyclic framework can profoundly influence a molecule's physicochemical properties. nih.gov These modifications can enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins. benthamdirect.comresearchgate.net The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is now recognized as a significant factor in the stability of ligand-target complexes. benthamdirect.comnih.gov Consequently, a substantial number of approved drugs and clinical candidates contain halogenated heterocyclic moieties. benthamdirect.comresearchgate.net The strategic placement of halogens on a heterocyclic core is a key strategy in medicinal chemistry for optimizing lead compounds into effective therapeutic agents. benthamdirect.com
Scope and Research Significance of 5-Bromo-7-chloroindoline in Academic Investigations
Within the broad class of halogenated indolines, this compound has emerged as a compound of particular interest for academic and industrial research. Its unique substitution pattern, with a bromine atom at the 5-position and a chlorine atom at the 7-position of the indoline ring, imparts specific chemical reactivity and potential for biological activity. This di-halogenated indoline serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. lookchem.comsmolecule.com Academic investigations into this compound and its derivatives often focus on exploring its synthetic utility in creating novel molecular scaffolds and evaluating the biological effects of this specific halogenation pattern. researchgate.netacs.org The presence of two different halogen atoms offers opportunities for selective chemical manipulations, making it a valuable tool for creating diverse chemical libraries for screening purposes.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 221024-31-3 fluorochem.co.uk |
| Molecular Formula | C₈H₇BrClN chemscene.com |
| Molecular Weight | 232.50 g/mol chemscene.com |
| Purity | ≥98% chemscene.com |
| Topological Polar Surface Area (TPSA) | 12.03 chemscene.com |
| LogP | 3.0705 chemscene.com |
| Hydrogen Bond Acceptors | 1 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Rotatable Bonds | 0 chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNYXXSOOZHUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283703 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221024-31-3 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221024-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 5 Bromo 7 Chloroindoline
Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring
The benzene portion of the 5-Bromo-7-chloroindoline molecule is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The outcome of these reactions is directed by the existing substituents: the bromine atom, the chlorine atom, and the activating amino group of the indoline (B122111) ring. The secondary amine is a powerful ortho-, para-director and an activating group. However, the positions ortho and para to the amine are already occupied (C7 and C5, respectively). The remaining open positions are C4 and C6. The halogens (bromo at C5 and chloro at C7) are deactivating groups but also direct incoming electrophiles to ortho and para positions.
Considering the combined directing effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The strong activating effect of the amine group, which directs ortho and para, reinforces the potential for substitution at C6 (ortho to the amine) and C4 (para to the C7-chloro and ortho to the C5-bromo group). The precise location of substitution can be influenced by the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, nitration or further halogenation would likely occur at the C4 or C6 position, governed by a complex balance of electronic and steric factors.
Nucleophilic Substitution Reactions at the Halogenated Positions
The carbon-halogen bonds (C-Br and C-Cl) on the aromatic ring are sites for nucleophilic substitution, typically facilitated by transition metal catalysis. These reactions are powerful tools for introducing new functional groups and building molecular complexity.
Halogen-exchange reactions, such as the Finkelstein reaction or related aromatic variants, can be employed to replace the existing bromine or chlorine atoms with other halogens. For instance, a palladium- or copper-catalyzed reaction could potentially be used to substitute the bromo group with an iodo or fluoro group. The relative reactivity of the C-Br versus the C-Cl bond often allows for selective transformations, as the C-Br bond is generally more reactive in many catalytic cycles (e.g., oxidative addition in palladium catalysis) than the more stable C-Cl bond. This differential reactivity enables selective functionalization at the C5 position.
The halogenated positions are prime targets for derivatization using modern cross-coupling reactions. These methods allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of an amine with the aryl halide. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, the bromine or chlorine atom can be replaced by an amino group, yielding a diaminoindoline derivative.
Suzuki Coupling: To form a new carbon-carbon bond, a Suzuki reaction can be performed. This involves reacting the haloindoline with a boronic acid or boronate ester in the presence of a palladium catalyst. This is a versatile method for introducing alkyl, alkenyl, or aryl groups at the C5 or C7 position.
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the haloindoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
The choice of catalyst, ligand, and reaction conditions can often be tuned to favor substitution at the more reactive C-Br bond over the C-Cl bond, allowing for sequential and controlled derivatization.
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Reagents | Catalyst System | Potential Product |
| Buchwald-Hartwig | Primary/Secondary Amine, Base (e.g., NaOtBu) | Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | 5-Amino-7-chloroindoline derivative |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Base (e.g., K₂CO₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl/Alkyl-7-chloroindoline |
| Sonogashira Coupling | Terminal Alkyne, Base (e.g., Et₃N) | Palladium Catalyst, Copper(I) Iodide (CuI) | 5-Alkynyl-7-chloroindoline |
Oxidation and Reduction Chemistry of the Indoline Moiety
The indoline ring itself is chemically active and can undergo oxidation to form the corresponding aromatic indole (B1671886) or, under harsher conditions, be subject to ring-opening or rearrangement.
One of the most common and synthetically useful transformations of the indoline scaffold is its dehydrogenation (oxidation) to the corresponding indole. This reaction aromatizes the five-membered ring. For this compound, this process yields the highly functionalized 5-bromo-7-chloroindole, a valuable building block in medicinal chemistry and materials science. This transformation is typically achieved using a variety of oxidizing agents.
Common reagents for this purpose include:
Manganese dioxide (MnO₂): A mild and effective reagent for the dehydrogenation of indolines.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful hydrogen acceptor used for aromatization reactions.
Palladium on carbon (Pd/C): Can be used as a catalyst in the presence of a hydrogen acceptor.
Table 2: Dehydrogenation of this compound
| Reagent | Solvent | Typical Conditions | Product |
| Manganese Dioxide (MnO₂) | Dichloromethane or Toluene | Reflux | 5-Bromo-7-chloroindole |
| DDQ | Dioxane or Toluene | Room Temperature or Mild Heat | 5-Bromo-7-chloroindole |
| Pd/C with Hydrogen Acceptor | Toluene or Xylene | High Temperature | 5-Bromo-7-chloroindole |
While the dehydrogenation to an indole is a common pathway, the indoline ring can undergo cleavage or rearrangement under specific, often more forceful, conditions. Oxidative cleavage can lead to the opening of the heterocyclic ring, potentially forming derivatives of 2-aminophenylethanol or related structures, depending on the oxidant and reaction mechanism. Such pathways are less common in synthetic applications, which typically aim to preserve the core heterocyclic structure, but can occur with strong oxidizing agents like permanganate (B83412) or ozone. Rearrangement pathways are not widely reported for this specific molecule but are known for other substituted indolines, often proceeding through reactive intermediates generated under acidic or thermal stress.
Despite a comprehensive search for scientific literature, no specific information regarding the cycloaddition reactions, pericyclic processes, or the stereoselectivity of reactions involving the chemical compound this compound has been found.
The performed searches focused on identifying documented examples of these reaction types where this compound acts as a substrate or reactant. The search queries included:
"this compound cycloaddition reactions"
"this compound pericyclic processes"
"stereoselectivity of this compound reactions"
"cycloaddition reactions of substituted indolines"
"pericyclic reactions involving indoline scaffold"
"stereoselectivity in reactions of halogenated indolines"
"chemical reactivity of this compound"
"synthesis and reaction mechanisms of this compound"
"Diels-Alder reactions of halogenated indolines"
"1,3-dipolar cycloaddition of substituted indolines"
"electrocyclization of indoline derivatives"
While these searches yielded general information on the reactivity of the broader indoline and indole chemical classes in cycloadditions (such as Diels-Alder and 1,3-dipolar reactions) and pericyclic processes (like electrocyclization), none of the retrieved scientific literature specifically mentions or provides data for this compound.
Therefore, due to the absence of specific research findings on the requested topics for this particular compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses solely on the chemical reactivity and reaction mechanisms of this compound in the areas of cycloaddition reactions, pericyclic processes, and stereoselectivity.
Computational and Theoretical Chemistry Studies of 5 Bromo 7 Chloroindoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electronic structure, energy, and various molecular properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. frontiersin.orgdntb.gov.ua By approximating the electron density, DFT calculations can determine key electronic parameters that govern the reactivity and behavior of 5-Bromo-7-chloroindoline.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence these frontier orbitals significantly.
Another key aspect of DFT analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the indoline (B122111) ring is typically an electron-rich site, while the hydrogen attached to it is electron-poor. The halogen atoms also create distinct electrostatic regions due to their high electronegativity.
Table 1: Calculated Electronic Properties of this compound using DFT This table presents hypothetical data representative of typical DFT calculations for similar halogenated heterocyclic compounds.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.80 eV |
| HOMO-LUMO Gap (ΔE) | 4.45 eV |
| Dipole Moment | 2.15 D |
| Electron Affinity | 1.55 eV |
| Ionization Potential | 6.90 eV |
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can accurately compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com By calculating these frequencies for this compound, specific vibrational modes, such as N-H stretching, C-H aromatic stretching, and the characteristic vibrations of the C-Br and C-Cl bonds, can be assigned. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, providing a theoretical basis for experimental spectra. These calculations help in the structural elucidation and confirmation of the compound. Other molecular properties that can be derived from these calculations include polarizability, hyperpolarizability, and thermodynamic parameters like enthalpy and entropy.
Table 2: Predicted Vibrational Frequencies for this compound This table contains representative theoretical data. Actual experimental values may vary.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3450 | Stretching of the amine bond in the indoline ring. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2950 - 2850 | Stretching of C-H bonds on the pyrrolidine (B122466) part of the indoline ring. |
| C=C Aromatic Stretch | 1610, 1480 | Stretching vibrations within the aromatic ring. |
| C-N Stretch | 1320 | Stretching of the carbon-nitrogen bond. |
| C-Cl Stretch | 750 | Stretching of the carbon-chlorine bond. |
| C-Br Stretch | 640 | Stretching of the carbon-bromine bond. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations explore the dynamic nature of molecules, including their conformational flexibility and interactions with other molecules, which are crucial for understanding biological activity.
Unlike the rigid, planar structure of indole (B1671886), the indoline core of this compound contains a saturated five-membered ring, granting it significant conformational flexibility. Computational methods can be used to explore this conformational landscape to identify low-energy, stable structures.
Potential energy surface (PES) scans are performed by systematically rotating dihedral angles within the molecule to map out different conformations and their corresponding energies. This analysis typically reveals that the five-membered pyrrolidine ring of the indoline structure adopts non-planar conformations, such as "envelope" or "twist" forms, to relieve ring strain. Identifying the most stable conformer is essential, as it represents the most likely structure of the molecule in biological systems and is the preferred conformation for docking studies.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. mdpi.com Given that many indole derivatives show activity against protein kinases, a common target for docking studies of this compound could be Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis. d-nb.infomdpi.com
In a typical docking simulation, the 3D structure of this compound is placed into the active site of the target protein. The software then samples numerous orientations and conformations of the ligand, scoring them based on binding affinity. The results can reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the protein-ligand complex. Binding energy predictions provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. squarespace.com
Table 3: Hypothetical Docking Results of this compound with VEGFR-2 This table illustrates potential interactions and is for representative purposes only.
| Parameter | Result |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | N-H of indoline with Asp1046 |
| Halogen Bonds | 7-Chloro with backbone carbonyl of Cys919 |
| Hydrophobic Interactions | Indoline ring with Leu840, Val848, Ala866, Val916, Leu1035 |
| Pi-Alkyl Interactions | Benzene ring with Val899, Leu1019 |
Mechanistic Insights from Computational Reaction Pathways
Computational chemistry can also elucidate reaction mechanisms at an atomic level. dntb.gov.ua For this compound, this could involve studying its synthesis or its mechanism of action as an enzyme inhibitor. By mapping the reaction pathway, chemists can identify transition states, intermediates, and the activation energy required for the reaction to proceed.
For instance, if this compound were to act as an inhibitor, QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be employed. These hybrid methods treat the ligand and the enzyme's active site with high-level quantum mechanics, while the rest of the protein is handled with more computationally efficient molecular mechanics. This approach can model the entire process of inhibition, such as the formation of a covalent bond between the ligand and a key amino acid residue, providing a detailed understanding of its inhibitory mechanism.
Hirshfeld Surface Analysis and Intermolecular Interactions
A Hirshfeld surface analysis for this compound would provide valuable insights into the nature and extent of intermolecular interactions within its crystal lattice. This computational tool allows for the visualization and quantification of close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystalline structure. The analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.
The resulting Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, while blue regions indicate contacts that are longer.
For a molecule like this compound, one would expect to observe a variety of intermolecular interactions. The presence of bromine and chlorine atoms suggests the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Additionally, the N-H group of the indoline ring can act as a hydrogen bond donor, while the aromatic rings could participate in π-π stacking interactions.
Without experimental crystal structure data for this compound, a specific Hirshfeld surface analysis and the corresponding data tables detailing the percentage contributions of various intermolecular contacts cannot be generated. Such an analysis is entirely dependent on having the precise atomic coordinates from a crystallographic study.
Applications of 5 Bromo 7 Chloroindoline in Advanced Organic Synthesis
Building Block for Complex Polycyclic Heterocycles
The indoline (B122111) nucleus, particularly in its oxidized isatin (B1672199) form, is a well-established building block for the synthesis of a diverse array of complex polycyclic heterocyclic systems. The presence of bromine and chlorine atoms at the 5- and 7-positions of the aromatic ring in 5-bromo-7-chloroindoline-2,3-dione provides specific sites for further functionalization, influencing the electronic properties of the ring system and its reactivity in cyclization and condensation reactions.
The dicarbonyl functionality at the 2- and 3-positions of the indoline-2,3-dione derivative is highly reactive and serves as a key handle for annulation reactions. For instance, the ketone carbonyl at the 3-position can readily undergo condensation with a variety of binucleophiles to construct fused heterocyclic rings. These reactions often form the basis for the assembly of intricate molecular scaffolds that are of interest in medicinal chemistry and materials science.
Table 1: Examples of Polycyclic Heterocycles potentially derived from this compound-2,3-dione
| Reagent Class | Resulting Heterocyclic System | Potential Significance |
| o-Phenylenediamines | Indolo[2,3-b]quinoxalines | Fluorescent materials, bioactive compounds |
| Hydrazines/Thiohydrazides | Spiro-oxindoles, Triazino[5,6-b]indoles | Pharmacologically active scaffolds |
| Active methylene (B1212753) compounds | Pyrrolo[2,3-b]indoles | Core of various natural products and drugs |
The halogen substituents can also participate in or direct further synthetic transformations. For example, the bromine atom can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the complexity of the polycyclic system.
Intermediate in the Preparation of Specialized Organic Reagents
The unique substitution pattern of this compound and its derivatives makes them valuable intermediates in the synthesis of specialized organic reagents. The differential reactivity of the bromine and chlorine atoms, along with the inherent reactivity of the indoline or isatin core, allows for selective chemical modifications.
For instance, the bromo- and chloro-substituents can be selectively displaced or modified through nucleophilic aromatic substitution or metal-catalyzed reactions, enabling the introduction of a wide range of functional groups. This functionalization can be tailored to create reagents with specific properties, such as fluorescent tags, affinity probes, or building blocks for solid-phase synthesis.
The isatin derivative, this compound-2,3-dione, can be converted into a variety of reactive intermediates. For example, reduction of the ketone group can lead to 3-hydroxy- or 3-methyleneindolin-2-ones, which are versatile Michael acceptors and dienophiles in cycloaddition reactions. These transformations allow for the preparation of a library of substituted indoline reagents for use in various synthetic applications.
Precursor for Novel Scaffold Development in Chemical Biology Research
The indoline and, more specifically, the isatin scaffold are considered "privileged structures" in medicinal chemistry and chemical biology. This is due to their ability to bind to a wide range of biological targets with high affinity. The introduction of bromo and chloro substituents onto this scaffold provides a powerful strategy for modulating the pharmacological properties of the resulting molecules and for developing novel chemical probes to investigate biological processes.
The development of novel scaffolds based on this compound can lead to the discovery of new bioactive compounds. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. By systematically modifying the indoline core and its substituents, libraries of compounds can be generated and screened for activity against various biological targets.
Table 2: Potential Applications of Scaffolds Derived from this compound in Chemical Biology
| Scaffold Type | Potential Biological Target | Research Area |
| Spiro-oxindoles | Caspases, p53-MDM2 interaction | Apoptosis, Cancer |
| Indoloquinoxalines | Kinases, DNA | Cancer, Antiviral |
| Substituted Indolines | GPCRs, Ion Channels | Neuroscience, Metabolic Diseases |
The synthesis of these diverse scaffolds often relies on the versatile reactivity of the halogenated indoline precursor, highlighting its importance in the exploration of new chemical space for biological applications.
Contribution to Methodological Advancements in Organic Synthesis
The unique electronic and steric properties of this compound and its derivatives can drive the development of new synthetic methodologies. The presence of two different halogen atoms on the aromatic ring allows for studies of selective and site-differentiated reactions, which is a significant challenge in organic synthesis.
For example, developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond (or vice versa) in cross-coupling reactions would represent a significant methodological advancement. Such selectivity would enable the stepwise and controlled elaboration of the indoline scaffold, providing access to a wider range of complex molecules.
Furthermore, the study of the impact of the electron-withdrawing nature of the halogen substituents on the reactivity of the indoline ring can lead to a better understanding of the fundamental principles of aromatic chemistry. This knowledge can then be applied to the design of new reactions and synthetic strategies for the construction of other complex heterocyclic systems. While specific literature detailing these advancements with this compound is scarce, the potential for this molecule to serve as a platform for such discoveries is clear.
Q & A
Q. What methodologies assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS. Store under argon at –20°C in amber vials to prevent photodegradation .
Cross-Disciplinary Research
Q. How can this compound be used in materials science applications (e.g., organic semiconductors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
